7-Hexadecene, (Z)-

Description

Positional Isomerism and Stereochemical Considerations in Long-Chain Olefins

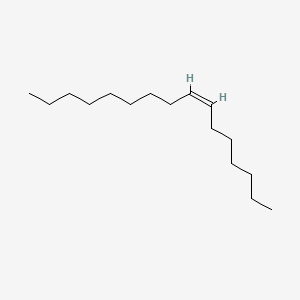

The structure of (Z)-7-Hexadecene is defined by both the position of its double bond and its stereochemistry. Long-chain olefins, or alkenes, exhibit positional isomerism, which arises when a functional group, in this case, the carbon-carbon double bond, can be located at different positions along the carbon chain. creative-chemistry.org.uk For hexadecene, with its 16-carbon chain, numerous positional isomers exist (e.g., 1-hexadecene, 2-hexadecene, etc.), each with the same molecular formula (C16H32) but different chemical and physical properties.

Furthermore, the geometry of the double bond introduces stereoisomerism. Because rotation around a C=C double bond is restricted, molecules with the same connectivity can exist as different stereoisomers. uou.ac.in This is described using E/Z notation. The designation (Z) comes from the German word zusammen, meaning "together," and indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. uou.ac.in Its counterpart is the (E) isomer, from entgegen meaning "opposite," where the higher-priority groups are on opposite sides. uou.ac.in Therefore, (Z)-7-Hexadecene is the specific stereoisomer of 7-hexadecene (B8430091) where the alkyl chains are on the same side of the double bond. The precise positioning and stereochemistry of the double bond are often critical for the biological activity of molecules like pheromones. scispace.com

Evolution of Research Focus on (Z)-7-Hexadecene

The research focus on (Z)-7-Hexadecene has been significantly shaped by its identification as a key semiochemical in insect communication. A pivotal discovery in this area was the identification of (Z)-7-Hexadecene as a male-produced aggregation-sex pheromone for the South American cerambycid beetle, Susuacanga octoguttata. nih.govresearchgate.net

In a 2018 study, analyses of the volatile compounds emitted by adult beetles revealed a sex-specific compound from males. illinois.edu Through microchemical and spectroscopic analyses, this compound was identified as (Z)-7-Hexadecene. nih.gov Subsequent field trials confirmed that the synthesized version of this compound was attractive to both male and female S. octoguttata beetles, establishing its role as an aggregation-sex pheromone. nih.govillinois.edu This finding was particularly noteworthy because this type of unsaturated hydrocarbon structure was previously unknown among the pheromones identified for cerambycid beetles. nih.govillinois.edu This discovery has opened new avenues for studying the chemical ecology of this insect family and for developing species-specific attractants for pest management.

Overview of Academic Disciplines Engaged in (Z)-7-Hexadecene Research

The study of (Z)-7-Hexadecene is inherently interdisciplinary, drawing on expertise from several scientific fields.

Chemical Ecology : This field is central to understanding the function of (Z)-7-Hexadecene in its natural context. Chemical ecologists investigate how organisms use chemicals to interact with their environment, focusing on the role of (Z)-7-Hexadecene as a pheromone that mediates beetle behavior, such as aggregation and mating. nih.govwikipedia.org

Entomology : The study of insects is crucial for this research. Entomologists contribute by studying the biology, behavior, and physiology of the insects that produce and respond to (Z)-7-Hexadecene, such as Susuacanga octoguttata. nih.govresearchgate.net Their work in the field, including trapping and behavioral assays, is essential for confirming the pheromone's activity. nih.gov

Organic Chemistry : This discipline is vital for the identification, characterization, and synthesis of (Z)-7-Hexadecene. Organic chemists use techniques like spectroscopy to determine the molecule's precise structure. nih.gov They also develop synthetic pathways to produce the compound in the laboratory, which is necessary for conducting field trials and further biological studies. ias.ac.in

The collaboration between these disciplines provides a comprehensive understanding of (Z)-7-Hexadecene, from its molecular structure to its ecological significance.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hexadec-7-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPUSPPFVAJNGY-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880853 | |

| Record name | 7-hexadecene, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35507-09-6 | |

| Record name | 7-Hexadecene, (7Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-hexadecene, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HEXADECENE, (7Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NFJ2J817O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis of Z 7 Hexadecene

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of (Z)-7-Hexadecene, like other aliphatic hydrocarbons, is primarily derived from fatty acid metabolism asm.orgontosight.airesearchgate.netbiofueljournal.comresearchgate.netresearchgate.net. This process involves the initial synthesis of fatty acids, followed by their desaturation and subsequent conversion into hydrocarbons through various enzymatic pathways.

De Novo Synthesis Pathways in Organisms

The foundational step in the production of lipid-derived compounds, including alkene precursors, is the de novo synthesis of fatty acids. This process, also known as de novo lipogenesis, occurs primarily in the cytosol of cells, with key tissues including the liver, adipose tissue, and lactating mammary glands in animals wikipedia.orgallen.inyoutube.comegyankosh.ac.in. The synthesis begins with acetyl-CoA, a molecule derived from glucose metabolism or fatty acid breakdown, which is converted into malonyl-CoA by acetyl-CoA carboxylase (ACC) youtube.comegyankosh.ac.in. Subsequently, the fatty acid synthase (FAS) complex, a large multifunctional enzyme, catalyzes the repetitive condensation of malonyl-CoA units with acetyl-CoA and employs NADPH as a reducing agent to elongate the fatty acid chain wikipedia.orgyoutube.comegyankosh.ac.in. This de novo pathway predominantly yields saturated fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), which then serve as substrates for further modifications wikipedia.orgallen.inyoutube.comegyankosh.ac.in.

Role of Desaturases and Reductases in Olefin Formation

The transformation of saturated fatty acids into unsaturated hydrocarbons like (Z)-7-Hexadecene involves the action of specific enzymes, notably desaturases and enzymes involved in decarboxylation or related reactions.

Desaturases: These enzymes are critical for introducing double bonds into fatty acid chains, typically in the cis configuration ontosight.aiwikipedia.orgallen.inyoutube.comfrontiersin.orgasm.orgnih.govebi.ac.uknih.gov. Aerobic desaturation, a widespread pathway, utilizes desaturases that require oxygen and NADH to convert saturated fatty acids into unsaturated ones wikipedia.org. For instance, Δ9 desaturases are responsible for introducing a cis double bond at the ninth carbon position, converting stearic acid (C18:0) into oleic acid ((Z)-9-octadecenoic acid) wikipedia.orgallen.inebi.ac.uknih.gov. The precise positioning of these double bonds is crucial for the eventual structure of the alkene.

Reductases and Decarboxylases: The conversion of unsaturated fatty acids or their derivatives into alkenes often involves decarboxylation reactions, where a carbon atom is removed from the fatty acid chain, typically as carbon dioxide (CO2) or carbon monoxide (CO) asm.orgontosight.airesearchgate.netbiofueljournal.comresearchgate.netsyr.eduresearchgate.netbiorxiv.orgfrontiersin.orgacs.orgfrontiersin.orgasknature.orgnih.govoup.comnih.govacs.org.

One prominent pathway involves the enzyme OleTJE , a cytochrome P450 from Jeotgalicoccus species. OleTJE directly decarboxylates free fatty acids (ranging from C16 to C20) to form terminal alkenes (α-olefins) asm.orgbiorxiv.orgfrontiersin.orgacs.orgfrontiersin.org. This reaction involves the loss of a carbon atom and a hydride from the fatty acid acs.org.

Another significant route utilizes acyl-ACP reductases (AAR) , which convert fatty acyl-ACPs into fatty aldehydes. These aldehydes are subsequently processed by aldehyde decarbonylases (ADO) or similar enzymes to yield alkanes and alkenes researchgate.netbiofueljournal.comresearchgate.netasknature.orgnih.govnih.gov.

A head-to-head condensation pathway also exists, where two fatty acid derivatives are joined, followed by decarboxylation and decarbonylation to produce internal alkenes, typically of longer chain lengths (C23-C33) researchgate.netfrontiersin.orgnih.gov.

Fatty acyl-CoA reductases (FARs) and carboxylic acid reductases (CARs) can also convert fatty acids or fatty acyl-CoAs into fatty aldehydes, which are then substrates for alkene formation biofueljournal.comresearchgate.netnih.gov.

Ene reductases , while capable of reducing double bonds, are not typically involved in the formation of alkenes, though some research suggests potential for reverse reactions like desaturation acsgcipr.orgmdpi.comrsc.orgalmacgroup.comnih.gov.

Precursor Incorporation and Metabolic Route Elucidation

Research indicates that oleic acid, specifically (Z)-9-octadecenoic acid (a C18 fatty acid with a cis double bond at position 9), is a key precursor in the biosynthesis of (Z)-7-Hexadecene syr.eduresearchgate.net. The transformation of oleic acid into (Z)-7-Hexadecene (a C16 fatty acid with a cis double bond at position 7) implies a complex enzymatic process involving both chain shortening and repositioning or formation of the double bond.

The inferred metabolic route suggests the following steps:

De Novo Synthesis: Saturated fatty acids, such as stearic acid (C18:0), are synthesized de novo wikipedia.orgallen.inyoutube.comegyankosh.ac.in.

Desaturation: Stearic acid is desaturated by enzymes like Δ9 desaturases to form oleic acid (C18:1 Δ9) wikipedia.orgallen.inebi.ac.uknih.gov.

Chain Shortening: The C18 oleic acid precursor undergoes chain shortening to a C16 chain length. This process likely involves beta-oxidation or other specific enzymatic mechanisms that cleave carbon units from the fatty acid chain.

Double Bond Modification: The cis double bond is repositioned from the Δ9 position to the Δ7 position. This could be achieved by specific desaturases or isomerases that act on unsaturated fatty acid intermediates.

Hydrocarbon Formation: The resulting C16 unsaturated fatty acid or its derivative is then converted into the alkene, potentially through decarboxylation pathways involving enzymes similar to those described above asm.orgontosight.airesearchgate.netbiofueljournal.comacs.orgfrontiersin.orgnih.gov.

Summary of Key Biosynthetic Pathways and Precursors

| Precursor Fatty Acid | Product Alkene | Key Enzymatic Steps (Inferred/General) | Specific Enzymes Mentioned (for general pathways) | Organism/Context | References |

| Oleic Acid (C18:1 Δ9) | (Z)-7-Hexadecene (C16:1 Δ7) | De novo synthesis of saturated FA, Desaturation, Chain shortening, Double bond isomerization/formation, Decarboxylation/Hydrocarbon formation | Desaturases (e.g., Δ9), OleTJE, AAR, ADO, FAR, Aldehyde Decarboxylases, FAS, ACC | Yucca flowers (inferred context) | syr.eduresearchgate.net |

| Saturated Fatty Acids (e.g., C16:0, C18:0) | Unsaturated Fatty Acids (e.g., C18:1 Δ9) | Desaturation | Desaturases (e.g., Δ9-desaturase) | Various organisms (plants, bacteria, animals) | wikipedia.orgallen.inebi.ac.uknih.gov |

| Free Fatty Acids (C16-C20) | Terminal Alkenes (α-olefins) | Direct decarboxylation | OleTJE (Cytochrome P450) | Jeotgalicoccus species, Bacteria | asm.orgbiorxiv.orgfrontiersin.orgacs.orgfrontiersin.org |

| Fatty Acyl-ACP / Fatty Acids | Alkanes/Alkenes | Reduction to aldehydes, Decarbonylation/Decarboxylation | AAR, ADO, FAR, CAR, Aldehyde Decarboxylases | Cyanobacteria, Bacteria, Plants, Insects | researchgate.netbiofueljournal.comresearchgate.netasknature.orgnih.govnih.gov |

Advanced Synthetic Methodologies for Z 7 Hexadecene and Its Derivatives

Stereoselective Alkene Synthesis

The creation of the (Z)-double bond in 7-hexadecene (B8430091) requires careful selection of synthetic methods that favor the formation of this specific stereoisomer over its (E)-counterpart.

Alkyne Reduction Strategies for Z-Configuration Control

A primary and widely utilized strategy for the stereoselective synthesis of (Z)-alkenes is the partial reduction of a corresponding alkyne. wikipedia.org This method hinges on the use of specific catalysts that facilitate the syn-addition of hydrogen across the triple bond. chemistrysteps.comlibretexts.org

Lindlar's Catalyst: The most common method for this transformation employs Lindlar's catalyst, which is a "poisoned" palladium catalyst. chemistrytalk.org It consists of palladium supported on calcium carbonate and deactivated with a catalytic poison like lead acetate (B1210297) and quinoline. libretexts.orgvedantu.com This deactivation prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. chemistrysteps.comlibretexts.orgvedantu.com The mechanism involves the adsorption of the alkyne onto the surface of the metal catalyst, followed by the syn-addition of two hydrogen atoms to the same face of the triple bond, resulting in the formation of a (Z)-alkene. chemistrytalk.orgvedantu.comyoutube.com A synthesis of (Z)-7-hexadecen-1-ol utilizes this approach by subjecting an undecyn-1-ol precursor to partial catalytic hydrogenation over Lindlar's catalyst in a hexane-ethanol mixture to yield the (Z)-alkenol. ias.ac.in

Other Catalytic Systems: While Lindlar's catalyst is prevalent, other systems can also achieve this transformation. For instance, palladium nanoparticles can be used, though they often require poisoning with agents like carbon monoxide or sulfur to prevent over-reduction and favor (Z)-selectivity. wikipedia.org

Organometallic Coupling Reactions (e.g., Lithium Cuprate (B13416276) Catalysis)

Organometallic coupling reactions offer a modular and powerful approach to constructing the carbon skeleton of (Z)-7-Hexadecene with control over the double bond geometry.

Lithium Diorganocuprates (Gilman Reagents): Lithium dialkylcuprates, also known as Gilman reagents, are effective for forming carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com A reported synthesis of (Z)-7-hexadecene derivatives involves the use of a lithium cuprate catalyst (Li₂CuCl₄) to couple a mesylated (Z)-alkenol with a Grignard reagent. ias.ac.inias.ac.in Specifically, the mesylate of (Z)-11-tetrahydropyranyloxy-4-undecen-1-ol is coupled with pentylmagnesium bromide in the presence of catalytic Li₂CuCl₄. ias.ac.in This reaction proceeds with retention of the (Z)-geometry of the double bond.

Iron-Mediated Cross-Coupling: Iron-catalyzed cross-coupling reactions have emerged as an eco-friendly and economical method for synthesizing insect pheromones containing (Z)-alkene moieties. nih.gov These reactions can couple alkyl Grignard reagents with alkenyl halides or phosphates, offering a high degree of stereoselectivity. nih.gov

Copper-Catalyzed Hydroalkylation: A copper hydride-catalyzed approach has been developed for the synthesis of (Z)-configured trisubstituted alkenes via the hydroalkylation of alkynes. nih.gov This method demonstrates high stereo- and regioselectivity. nih.gov

Wittig and Related Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, creating a carbon-carbon double bond from the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.orglumenlearning.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-Stabilized Ylides for (Z)-Selectivity: For the synthesis of (Z)-alkenes like (Z)-7-Hexadecene, non-stabilized ylides are typically employed. libretexts.orgorganic-chemistry.org These reactive ylides generally lead to the formation of the (Z)-alkene as the major product. libretexts.orglumenlearning.com The reaction proceeds through a betaine (B1666868) intermediate, which rapidly forms an oxaphosphetane that decomposes to the (Z)-alkene and triphenylphosphine (B44618) oxide. libretexts.org A general synthetic scheme for insect pheromones often involves a stereoselective Wittig reaction to establish the (Z)-unsaturated carbon chain. scielo.edu.uy For instance, the synthesis of (Z)-7-hexadecenal can be achieved through a Wittig reaction involving the appropriate phosphonium (B103445) ylide and aldehyde. smolecule.com

Julia-Kocienski Olefination: As an alternative to the Wittig reaction, the Julia-Kocienski olefination has been adapted for the stereoselective synthesis of trisubstituted (Z)-alkenes from ketones. acs.orgorganic-chemistry.org This method has shown high (Z)-selectivity, providing a valuable tool for constructing complex alkenes. organic-chemistry.org

Chemoenzymatic and Biocatalytic Approaches to Olefin Synthesis

The integration of enzymatic methods into synthetic routes, known as chemoenzymatic synthesis, offers a powerful strategy for achieving high selectivity and mild reaction conditions. nih.gov

Fungal Synthesis: The de novo synthesis of (Z)-7-hexadecenylitaconic acids has been observed in the selective lignin-degrading fungus Ceriporiopsis subvermispora. ncats.ioncats.io This highlights the potential of biological systems to produce this specific unsaturated hydrocarbon structure.

Enzymatic Reactions in Synthesis: Chemoenzymatic strategies can be employed to prepare chiral building blocks for pheromone synthesis. researchgate.net For example, baker's yeast-catalyzed reductions have been used to create optically active alcohols, which are then used in the synthesis of complex pheromones. researchgate.net While direct enzymatic synthesis of (Z)-7-hexadecene itself is not widely reported, chemoenzymatic cascades are being developed for the synthesis of related molecules like linear primary amines from olefins, which could be adapted for pheromone synthesis. acs.org These processes often combine a chemical catalysis step (like hydroformylation) with a biocatalytic step (like transamination). acs.org

Synthesis of Functionalized (Z)-7-Hexadecene Analogues

The synthesis of functionalized analogues of (Z)-7-hexadecene, such as the corresponding alcohols and aldehydes, is crucial as these compounds themselves are often active pheromone components. ias.ac.in

Preparation of Hexadecenols and Hexadecenals

The synthesis of (Z)-7-hexadecen-1-ol and (Z)-7-hexadecenal often starts from a common precursor and involves key stereoselective steps.

A practical synthesis begins with the alkylation of 1-bromo-6-tetrahydropyranyloxyhexane with the dianion of 4-pentyn-1-ol, yielding 11-tetrahydropyranyloxy-4-undecyn-1-ol. ias.ac.in This intermediate is then subjected to partial hydrogenation using Lindlar's catalyst to stereoselectively form the (Z)-alkene. ias.ac.in The resulting alcohol is mesylated and then coupled with pentylmagnesium bromide using a lithium cuprate catalyst (Li₂CuCl₄), which preserves the (Z)-geometry of the double bond. ias.ac.in This yields 1-(tetrahydropyranyloxy)-7(Z)-hexadecene. ias.ac.in

To obtain (Z)-7-hexadecen-1-ol: The tetrahydropyranyl (THP) protecting group is removed from 1-(tetrahydropyranyloxy)-7(Z)-hexadecene. ias.ac.in

To obtain (Z)-7-hexadecenal: The resulting (Z)-7-hexadecen-1-ol can be oxidized to the corresponding aldehyde. ias.ac.in Alternatively, direct oxidation of certain precursors can yield the aldehyde. For example, hydroboration of a 7-hexadecyn-1-ol (B1585146) precursor with disiamylborane (B86530) followed by oxidation can produce (Z)-7-hexadecenal with high Z-selectivity.

The following table summarizes a synthetic route to (Z)-7-hexadecenal:

| Step | Reactants | Reagents/Catalysts | Product | Yield | Z-Selectivity |

| 1 | 7-hexadecyn-1-ol | Disiamylborane (Sia₂BH), THF | (Z)-vinylborane intermediate | - | - |

| 2 | (Z)-vinylborane intermediate | H₂O₂, basic methanol | (Z)-7-Hexadecenal | 85% | >95% |

Synthesis of Acyl Derivatives (e.g., Hexadecenyl Acetates)

The introduction of an acyl group, such as an acetate moiety, to the (Z)-7-hexadecene structure is a key transformation for producing compounds with significant biological activity. One of the most prominent examples is (Z)-7-hexadecen-1-yl acetate, a known insect sex pheromone. ias.ac.in The synthesis of this acyl derivative is typically achieved through the acetylation of the corresponding alcohol, (Z)-7-hexadecen-1-ol.

A well-established method for this conversion involves the reaction of (Z)-7-hexadecen-1-ol with acetic anhydride (B1165640) in the presence of pyridine (B92270) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). ias.ac.in The reaction is generally performed at a low temperature, such as in an ice bath, and then allowed to proceed at room temperature. ias.ac.in The pyridine acts as a base to neutralize the acetic acid byproduct, while DMAP serves as a highly effective acylation catalyst. Following the reaction, a standard workup procedure involving extraction and washing is used to isolate the desired acetate product. ias.ac.in

A detailed summary of a representative synthesis is provided in the table below.

Table 1: Synthesis of (Z)-7-Hexadecen-1-yl Acetate

| Reactant/Reagent | Molar Amount/Volume | Role | Reference |

| (Z)-7-hexadecen-1-ol | 4 mmol | Substrate | ias.ac.in |

| Pyridine | 63 mmol | Base/Solvent | ias.ac.in |

| Acetic Anhydride | 14 mmol | Acetylating Agent | ias.ac.in |

| 4-(Dimethylamino)pyridine (DMAP) | Catalytic amount | Catalyst | ias.ac.in |

| Product | Yield | ||

| (Z)-7-hexadecen-1-yl acetate | High | Target Molecule | ias.ac.in |

More advanced synthetic strategies, such as olefin metathesis, have also been developed for producing long-chain acetate pheromones. google.com These methods can offer alternative routes that may provide advantages in terms of efficiency and precursor availability, starting from different olefinic materials to construct the target carbon skeleton. google.com For instance, a protected unsaturated fatty alcohol can be reacted with an α-olefin via cross-metathesis to generate the precursor for the final acetate derivative. google.com

Diversification Strategies for Structural Modifications

The (Z)-7-hexadecene scaffold provides a versatile platform for the synthesis of a wide array of derivatives through various structural modifications. These diversification strategies are crucial for exploring new chemical entities with potentially novel biological or material properties. The presence of both a C=C double bond and multiple aliphatic C-H bonds allows for a range of chemical transformations.

Key Diversification Approaches:

Functionalization via the Olefin: The double bond is a prime site for modification.

Metathesis: Olefin metathesis offers a powerful tool for building diversity. Cross-metathesis with functionalized olefins can introduce new groups into the molecule, altering chain length and adding functionalities like esters, alcohols, or aldehydes. google.com

Epoxidation: The double bond can be epoxidized, for instance using an agent like meta-chloroperbenzoic acid, to form an epoxide ring. researchgate.net This reactive intermediate can be opened by various nucleophiles to introduce diverse functional groups.

Addition Reactions: Standard electrophilic addition reactions across the double bond can introduce halogens, hydroxyl groups (via hydroboration-oxidation), and other functionalities. Chlorinated derivatives of hexadecene have been synthesized for use in vitamin E synthesis. google.com

Direct C-H Bond Functionalization: Modern synthetic methods enable the direct conversion of typically inert C(sp³)–H bonds into new functional groups. researchgate.net This approach avoids the need for pre-functionalized substrates. Radical chain transfer reactions using specific reagents can introduce a variety of functionalities onto the aliphatic chain of a molecule like (Z)-7-hexadecene. researchgate.net This strategy is highly valuable for creating derivatives that would be challenging to synthesize through traditional methods. researchgate.net

Synthesis of Complex Derivatives: The (Z)-7-hexadecene backbone can be incorporated into more complex molecular architectures.

Itaconic Acid Derivatives: Research has shown the synthesis of (Z)-7-hexadecenylitaconic acid. nih.gov This involves creating a carbon-carbon bond between the hexadecenyl chain and an itaconic acid moiety, resulting in a dicarboxylic acid derivative with potential applications stemming from its unique structure. nih.gov

Polymer and Materials Science Applications: Long-chain olefins like (Z)-7-hexadecene can serve as building blocks for new materials. Tandem ring-opening metathesis polymerization (ROMP) and hydrogenation can be used to create polyethylene-like materials. acs.org By incorporating unsaturated units like (Z)-7-hexadecene, it is possible to introduce specific functionalities or predetermined breaking points, which is relevant for developing recyclable and degradable polymers. acs.org

These strategies highlight the chemical versatility of (Z)-7-hexadecene, enabling its use as a starting point for a diverse range of molecules, from biologically active compounds to advanced polymer materials.

Chemical Reactivity and Transformation Mechanisms of Z 7 Hexadecene

Olefinic Transformations

The double bond is the most reactive site in the (Z)-7-Hexadecene molecule, making it susceptible to a range of addition and cleavage reactions.

Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. The geometry of the alkene directly influences the stereochemistry of the product.

Hydrogenation: The addition of hydrogen (H₂) across the double bond of (Z)-7-Hexadecene results in the formation of the saturated alkane, n-hexadecane. This reaction is typically carried out in the presence of a heterogeneous metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. Because (Z)-7-Hexadecene is an achiral molecule and the product, n-hexadecane, is also achiral, the direct stereochemical outcome is not readily apparent in this specific case. However, the underlying mechanism is stereospecifically syn.

Halogenation: The reaction of (Z)-7-Hexadecene with halogens such as bromine (Br₂) or chlorine (Cl₂) leads to the formation of a vicinal dihalide (a compound with halogens on adjacent carbons). This reaction proceeds via an anti-addition mechanism. The initial attack of the alkene's π-bond on the halogen molecule results in the formation of a cyclic halonium ion intermediate. This intermediate shields one face of the molecule. The subsequent attack by the halide anion (X⁻) must occur from the opposite face (backside attack), leading to the exclusive formation of the anti-addition product. For (Z)-7-Hexadecene, this results in a racemic mixture of (7R,8S)-7,8-dihalohexadecane and (7S,8R)-7,8-dihalohexadecane.

| Reaction | Reagent(s) | Product(s) | Stereochemistry | Mechanism Summary |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | n-Hexadecane | Syn-addition | Alkene and H₂ adsorb onto catalyst surface, followed by concerted addition of H atoms to the same face of the double bond. |

| Bromination | Br₂ | (7R,8S)-7,8-dibromohexadecane & (7S,8R)-7,8-dibromohexadecane (racemic mixture) | Anti-addition | Formation of a cyclic bromonium ion, followed by backside attack of Br⁻. |

Epoxidation: (Z)-7-Hexadecene can be converted to its corresponding epoxide, cis-7,8-epoxyhexadecane (also known as (7Z)-7,8-epoxyhexadecane), through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step. This mechanism necessitates a syn-addition, meaning the oxygen atom adds to one face of the double bond. Therefore, the cis geometry of the starting alkene is retained in the product, resulting in a cis-epoxide.

Oxidative Cleavage: The carbon-carbon double bond of (Z)-7-Hexadecene can be completely broken through oxidative cleavage reactions, most notably ozonolysis. In this reaction, ozone (O₃) is bubbled through a solution of the alkene, which initially forms an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane). The workup conditions following the ozonide formation determine the final products.

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal and water, cleaves the ozonide to yield two aldehyde molecules. For (Z)-7-Hexadecene, this produces heptanal (B48729) and nonanal.

Oxidative Workup: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves the ozonide to yield two carboxylic acid molecules. In this case, the products are heptanoic acid and nonanoic acid.

| Reaction | Reagent(s) | Intermediate | Product(s) | Pathway |

|---|---|---|---|---|

| Epoxidation | m-CPBA | N/A (Concerted) | cis-7,8-Epoxyhexadecane | Syn-addition of an oxygen atom. |

| Ozonolysis | 1. O₃ 2. DMS (or Zn/H₂O) | Ozonide | Heptanal and Nonanal | Reductive Cleavage |

| 1. O₃ 2. H₂O₂ | Heptanoic acid and Nonanoic acid | Oxidative Cleavage |

Isomerization: The (Z)-isomer of 7-hexadecene (B8430091) is the thermodynamically less stable form compared to the (E)-isomer due to greater steric strain between the alkyl chains. The conversion from the (Z) to the (E) isomer can be induced under certain conditions. Photochemical isomerization, using light and often a photosensitizer, can promote the excitation of the π-bond. In the excited state, rotation around the central carbon-carbon bond becomes possible. Relaxation back to the ground state can lead to the formation of either the (Z) or (E) isomer, eventually establishing a photostationary state, which is a specific ratio of the two isomers. This technique provides a pathway to the thermodynamically less favored isomer, which can be difficult to achieve through thermal methods.

Rearrangement: Skeletal rearrangements of simple alkenes like (Z)-7-Hexadecene are not common under standard conditions. However, under strongly acidic conditions, protonation of the double bond can form a secondary carbocation. This high-energy intermediate could potentially undergo rearrangements via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation before elimination or capture by a nucleophile. Such reactions are generally complex and can lead to a mixture of constitutional isomers, making them less synthetically useful for this specific substrate.

| Process | Conditions | Product(s) | Description |

|---|---|---|---|

| Geometric Isomerization | Light (hν), Photosensitizer | (E)-7-Hexadecene | Photocatalytic process leading to the more stable trans isomer. |

| Skeletal Rearrangement | Strong Acid (e.g., H₂SO₄), Heat | Mixture of isomeric hexadecenes | Proceeds via carbocation intermediates; generally not a selective reaction. |

Reactions Involving Adjacent Functional Groups on Hexadecene Scaffolds

While (Z)-7-Hexadecene itself lacks functional groups, its carbon skeleton can be considered a scaffold. The presence of the double bond activates the adjacent C-H bonds, known as allylic positions (C6 and C9). These positions are susceptible to functionalization through radical or transition-metal-catalyzed reactions.

Allylic C-H functionalization is a powerful modern synthetic strategy that allows for the direct conversion of C-H bonds into C-O, C-N, or C-C bonds, bypassing the need for pre-functionalized substrates. For an internal alkene like 7-hexadecene, reagents such as selenium dioxide (SeO₂) can be used for allylic oxidation to introduce a hydroxyl group, forming an allylic alcohol. Furthermore, advanced catalytic systems involving metals like palladium, rhodium, iridium, or copper can mediate the substitution of an allylic hydrogen with various nucleophiles. These reactions are of significant interest as they can generate complex, functionalized molecules from simple hydrocarbon feedstocks. The regioselectivity (i.e., which allylic position reacts) can often be controlled by the choice of catalyst and ligand system.

Mechanistic Investigations of Reaction Pathways

Understanding the step-by-step pathway of a reaction is crucial for predicting products and controlling stereochemistry.

Halogenation (Anti-addition): The mechanism begins with the electrophilic attack of the alkene π-bond on a bromine molecule, which becomes polarized as it approaches. Instead of forming a discrete carbocation, a three-membered "bromonium ion" ring is formed, along with a bromide ion (Br⁻). This cyclic intermediate is then attacked by the bromide ion. The attack occurs in an Sₙ2-like fashion from the side opposite the bulky bromonium ring, forcing the ring to open and resulting in the two bromine atoms being on opposite faces of the original double bond, hence anti-addition.

Epoxidation (Syn-addition): The epoxidation with a peroxy acid like m-CPBA proceeds through a concerted "butterfly" transition state. All bond-forming and bond-breaking events occur simultaneously. The alkene's π-bond attacks the electrophilic terminal oxygen of the peroxy acid, while that oxygen simultaneously bonds to both carbons of the alkene. This single-step transfer of the oxygen atom ensures that it adds to only one face of the double bond, preserving the original stereochemistry of the alkene.

Hydrogenation (Syn-addition): In heterogeneous catalytic hydrogenation, the reaction occurs on the surface of a solid metal catalyst. The alkene approaches the surface, which is coated with adsorbed hydrogen atoms. Both hydrogen atoms are delivered from the catalyst surface to the same side of the double bond as the molecule binds to the active sites, leading to the observed syn-stereochemistry.

Ozonolysis (Criegee Mechanism): The widely accepted mechanism, proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide). This species is unstable and undergoes a retro-1,3-dipolar cycloaddition to fragment into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form the more stable secondary ozonide (a 1,2,4-trioxolane). Subsequent workup cleaves this ozonide to the final products.

Advanced Analytical Chemistry for Characterization and Quantification of Z 7 Hexadecene

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating (Z)-7-Hexadecene from other components in a sample matrix, enabling its subsequent identification and quantification.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile organic compounds like (Z)-7-Hexadecene. The compound is vaporized and passed through a column coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase, influenced by factors such as boiling point, polarity, and molecular structure.

For long-chain alkenes, capillary GC columns, often with non-polar or moderately polar stationary phases (e.g., polydimethylsiloxane (B3030410) or phenyl-methylpolysiloxane), are commonly employed. Detectors such as the Flame Ionization Detector (FID) are highly sensitive to hydrocarbons, providing quantitative data. GC coupled with Mass Spectrometry (GC-MS) is particularly valuable, as it not only separates components but also provides mass spectral data that aids in structural identification and confirmation. The fragmentation patterns generated by Electron Ionization (EI) in GC-MS can help locate the double bond and confirm the carbon chain length. Derivatization techniques, such as reaction with dimethyl disulfide (DMDS), can further aid in locating unsaturated sites by forming stable adducts that are readily analyzed by GC/EI-MS.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors and Derivatives

While (Z)-7-Hexadecene itself is volatile enough for GC, High-Performance Liquid Chromatography (HPLC) is instrumental in analyzing its non-volatile precursors or derivatives. This is particularly relevant in biochemical studies or complex synthesis pathways where intermediate compounds or modified forms of the alkene might be present.

Reversed-phase HPLC (RP-HPLC) is commonly used for separating fatty acids and their derivatives. These methods often involve derivatization of the carboxylic acid group to introduce a chromophore, enhancing UV detection sensitivity. Common derivatizing agents include naphthacyl or phenacyl esters, which absorb strongly in the UV region, allowing for sensitive detection down to femtomole levels. Separation is typically achieved using gradients of organic solvents (e.g., methanol, acetonitrile) and water on C18 stationary phases. HPLC-MS, utilizing techniques like electrospray ionization (ESI), can provide both separation and structural information for these less volatile compounds, offering high sensitivity and specificity.

Spectroscopic Structural Elucidation

Spectroscopic techniques are critical for confirming the molecular structure and stereochemistry of (Z)-7-Hexadecene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the detailed structure and stereochemistry of organic molecules.

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms in the molecule. For (Z)-7-Hexadecene, the vinylic protons (those attached to the double bond carbons) would typically appear in the region of 5.3-5.4 ppm. The cis configuration of the double bond influences the chemical shifts and coupling constants of adjacent protons. Aliphatic protons (CH₂ and CH₃ groups) would resonate in the upfield region, typically between 0.8 and 1.4 ppm, with distinct signals for methylene (B1212753) groups adjacent to the double bond. The characteristic coupling pattern of the vinylic protons would confirm their cis arrangement. For example, the protons on C6 and C9 would likely appear as triplets or multiplet signals around 1.9-2.1 ppm due to coupling with adjacent methylene groups.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. The olefinic carbons (C7 and C8) in (Z)-7-Hexadecene would be expected to resonate in the range of 125-130 ppm. The cis configuration can subtly influence these shifts compared to trans isomers. The aliphatic carbons would appear in the upfield region, with carbons closer to the double bond showing slightly different chemical shifts than those at the end of the chain. For instance, C6 and C9 might appear around 26-29 ppm, while the terminal methyl carbon (C16) would be around 14 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in complete structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For (Z)-7-Hexadecene (molecular formula C₁₆H₃₂), the molecular ion peak ([M]⁺) would be observed at m/z 224.

Under Electron Ionization (EI) conditions, long-chain alkenes typically undergo fragmentation via cleavage of C-C bonds. Characteristic fragmentations for alkenes include alpha-cleavage adjacent to the double bond and McLafferty rearrangements, which can help pinpoint the double bond's location. For an internal alkene like (Z)-7-Hexadecene, fragmentation patterns might show series of peaks corresponding to alkyl fragments. For example, cleavage on either side of the double bond could yield fragments like C₇H₁₄⁺ (m/z 98) and C₉H₁₉⁺ (m/z 127), or fragments resulting from the loss of small molecules. The presence of a double bond can influence the stability of fragment ions and the likelihood of certain fragmentation pathways. GC-MS is particularly effective, as the mass spectrum is obtained for the separated component, reducing complexity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. For (Z)-7-Hexadecene, key absorptions would include:

C=C Stretch: A moderate absorption band is expected in the region of 1680-1630 cm⁻¹ for the carbon-carbon double bond stretch. The intensity of this band can vary depending on the substitution pattern and symmetry; cis-alkenes often exhibit a slightly stronger C=C stretch than trans-alkenes.

=C-H Stretch: Absorption bands for the sp² hybridized C-H bonds (vinylic hydrogens) are typically observed slightly above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. These peaks are diagnostic for unsaturation.

=C-H Bend: Characteristic bending vibrations for the =C-H groups are found in the fingerprint region, typically between 1000-650 cm⁻¹. For cis-alkenes, a sharp and intense wagging vibration is often observed around 690-730 cm⁻¹, which is highly diagnostic for the cis configuration.

C-H Stretch (Aliphatic): Bands in the region of 2960-2850 cm⁻¹ indicate the presence of sp³ hybridized C-H bonds in the aliphatic chain. These are characteristic of alkanes.

The absence of absorptions characteristic of other functional groups (e.g., O-H, C=O, C≡C) further supports the identification of (Z)-7-Hexadecene.

Ecological and Biological Roles of Z 7 Hexadecene in Inter Species Communication

Aggregation-Sex Pheromone Functionality

Alkenes, including (Z)-7-Hexadecene, are recognized as key components in the complex chemical language of insects, often functioning as sex pheromones or aggregation signals. These volatile compounds are crucial for mate location, recognition, and aggregation, thereby influencing population dynamics.

(Z)-7-Hexadecene has been identified as a compound eliciting electrophysiological responses in the olfactory systems of certain insects. Electroantennographic (EAG) studies have detected responses to this alkene, indicating its role as a recognized airborne signal. For instance, research on honey bee pollinators has shown EAG activity for (Z)-7-Hexadecene, suggesting its potential involvement in plant-pollinator interactions or as a component of floral scent bouquets that influence foraging behavior rsc.orgmdpi.com. While specific behavioral responses directly attributable solely to (Z)-7-Hexadecene are still being elucidated for many species, its detection by insect antennae confirms its status as a semiochemical biorxiv.orgup.ac.za.

Table 1: Electrophysiological Activity of (Z)-7-Hexadecene in Honey Bees

| Compound | Retention Index (GC) | EAG Response (arbitrary units) | Standard Deviation | Reference |

| (Z)-7-Hexadecene | 1620 | 0.138 | 0.008 | mdpi.com |

Evolutionary Aspects of Pheromone Chemistry

The chemical structures of semiochemicals, including hydrocarbons like (Z)-7-Hexadecene, can evolve through convergent pathways. This phenomenon occurs when unrelated species independently evolve similar chemical signaling molecules to fulfill similar ecological roles, such as mate attraction or aggregation. This convergence is often driven by similar selective pressures and the availability of common biosynthetic pathways. While specific instances linking (Z)-7-Hexadecene directly to convergent evolution are not detailed in the provided literature, the broader class of hydrocarbon semiochemicals, including alkenes, has been observed to evolve convergently across different insect lineages diva-portal.orgresearchgate.netnih.govannualreviews.organnualreviews.orgnih.gov. This suggests that the underlying biochemical mechanisms for producing and detecting such compounds are conserved or have been repeatedly repurposed through evolution.

Role as a Natural Product in Ecological Interactions (excluding human-centric applications)

Beyond its direct role in pheromonal communication, (Z)-7-Hexadecene is a natural product with broader ecological functions. It is a component of the cuticular hydrocarbons of both plants and insects rsc.orgnih.gov. In insects, these hydrocarbons, including alkenes, serve a crucial role in preventing water loss and protecting against desiccation, acting as a vital barrier against environmental stresses rsc.orgnih.govbiofueljournal.comnih.gov.

General Bioactivities in Non-Clinical Contexts (e.g., antimicrobial activity in plants/microbes, in vitro studies)

(Z)-7-Hexadecene, a linear alkene with a double bond at the seventh carbon position in its cis configuration, has been identified in various biological contexts, exhibiting specific bioactivities relevant to ecological interactions and communication. While research into its direct antimicrobial or broad in vitro bioactivities is less extensive compared to its role in chemical signaling, existing studies highlight its significance in inter-species communication, particularly within insect populations.

Role as an Aggregation-Sex Pheromone in Beetles

A significant ecological and biological role identified for (Z)-7-Hexadecene is its function as an aggregation-sex pheromone. Studies have conclusively identified (Z)-7-Hexadecene as a key semiochemical produced by males of the South American cerambycid beetle, Susuacanga octoguttata illinois.eduresearchgate.netresearchgate.net. Field bioassays have demonstrated that traps baited with synthetic (Z)-7-Hexadecene effectively attract conspecific beetles of both sexes, indicating its crucial role in aggregating individuals for mating and potentially other social interactions illinois.edu. This unsaturated hydrocarbon motif is notable as it represents one of the first hydrocarbons identified as a pheromone within the Cerambycidae family illinois.edu. The specificity of its attraction suggests that (Z)-7-Hexadecene may play a species-specific role in the communication landscape of these beetles, distinguishing them from other cerambycid species active during the trapping periods illinois.edu.

Table 1: Pheromonal Activity of (Z)-7-Hexadecene

| Organism/Species | Role | Effect | Citation(s) |

| Susuacanga octoguttata (beetle) | Aggregation-sex pheromone (male-produced) | Attracts conspecifics of both sexes, facilitating aggregation and mating. | illinois.eduresearchgate.netresearchgate.net |

Presence in Bioactive Extracts

(Z)-7-Hexadecene has also been detected as a component in various plant and microbial extracts, some of which have demonstrated notable bioactivities. For instance, it has been identified in the hexane (B92381) fraction of Achillea wilhelmsii, a plant extract that exhibited antileishmanial activity in in vitro bioassays researchgate.net. While the specific contribution of (Z)-7-Hexadecene to this activity was not isolated, its presence within a biologically active fraction is documented. Similarly, (Z)-7-Hexadecene has been found in extracts from endophytes associated with the medicinal plant Alectra sessiliflora, where the crude extracts were investigated for antibacterial and antitumor properties nih.gov. In this context, (Z)-7-Hexadecene was noted for potential insecticidal activity, though its direct role in the antibacterial or antitumor effects of the extracts was not specified nih.gov. Furthermore, it has been identified in extracts of Chenopodium ambrosioides L., a plant whose extracts have been tested for antidiabetic and antioxidant activities nrfhh.com. These findings suggest that (Z)-7-Hexadecene may occur in biological matrices that possess broader bioactivities, contributing to complex ecological interactions.

Compound List:

(Z)-7-Hexadecene

Hexadecane

(Z)-7-Hexadecenal

Hexadecanoic acid

Oleic acid

Computational and Theoretical Studies on Z 7 Hexadecene

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to determine the three-dimensional structures and preferred spatial arrangements (conformations) of molecules. These studies are crucial for understanding how a molecule's shape influences its properties and interactions ic.ac.uk. For long-chain alkenes like (Z)-7-Hexadecene, conformational analysis involves studying the rotations around single bonds, which can lead to various spatial arrangements ic.ac.ukacs.org. Methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are employed, often using force fields like AMBER03 mdpi.com. These simulations can map out potential energy surfaces, identifying low-energy conformers and their relative populations ic.ac.ukmdpi.com. For instance, studies on similar molecules have involved calculating conformational energies and analyzing dihedral angles to understand spatial relationships relevant for receptor interactions acs.orgmdpi.comresearchgate.net. However, specific detailed conformational data, such as energy profiles or dominant conformers for (Z)-7-Hexadecene, were not found in the provided literature.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, provide a more rigorous approach to understanding molecular properties by solving the Schrödinger equation diva-portal.orgacs.orgunipd.it. These calculations can determine the electronic structure, such as frontier molecular orbital energies (HOMO/LUMO), charge distributions, and electrostatic potentials, which are critical for predicting reactivity and intermolecular interactions diva-portal.orgunipd.it. For alkenes, these methods can investigate electronic properties related to their π-electron systems and their susceptibility to electrophilic or nucleophilic attack diva-portal.orgacademie-sciences.frosti.gov. Studies on alkenes have explored their electron affinities, the impact of strain on electronic characteristics, and their behavior in catalytic reactions diva-portal.orgacademie-sciences.frosti.gov. While these methods are broadly applicable to understanding the electronic nature and potential reactivity of (Z)-7-Hexadecene, specific results such as calculated HOMO/LUMO energies or detailed reactivity profiles for this particular compound were not identified in the provided search results.

Chemoinformatics and Structure-Activity Relationship (SAR) Studies for Biological Activity (non-clinical)

Chemoinformatics and SAR studies aim to establish quantitative relationships between a molecule's chemical structure and its biological activity researchgate.netcardiff.ac.uk. For insect pheromones like (Z)-7-Hexadecene, SAR studies are vital for understanding how specific structural features—such as chain length, double bond position and stereochemistry, or functional groups—influence their efficacy in attracting or signaling to insects frontiersin.orgslu.se. Computational methods, including the development of Quantitative Structure-Activity Relationship (QSAR) models, correlate physicochemical properties (e.g., lipophilicity, molecular size, shape) with observed biological responses researchgate.netcardiff.ac.ukspringernature.com. These studies can help predict the activity of novel compounds or analogs by analyzing structural variations researchgate.netspringernature.com. While the role of (Z)-7-Hexadecene as an insect pheromone is established frontiersin.org, detailed SAR studies specifically quantifying the relationship between its structural nuances and its biological activity were not found in the provided literature.

In Silico Docking Studies (e.g., pheromone-receptor interactions)

In silico docking studies are computational techniques used to predict the binding mode and affinity of a ligand (such as a pheromone) to a biological target, typically a receptor researchgate.netacs.orgplos.orgherts.ac.uk. For insect pheromones, these studies are crucial for understanding how they are recognized by olfactory receptors (ORs) frontiersin.orgspringernature.comacs.orgherts.ac.uk. Docking simulations explore potential binding sites within the receptor's transmembrane domains, identifying key amino acid residues involved in interactions like hydrogen bonding and π-π stacking researchgate.netacs.orgplos.orgnewcastle.edu.au. These studies can help map the molecular receptive range of ORs and guide the discovery of new ligands springernature.comresearchgate.netherts.ac.uk. While extensive research exists on computational modeling of insect olfactory receptors and their interactions with various odorants frontiersin.orgspringernature.comresearchgate.netacs.orgplos.orgherts.ac.uknewcastle.edu.au, specific in silico docking studies detailing the interaction of (Z)-7-Hexadecene with particular insect pheromone receptors were not found in the provided search results.

Future Research Directions and Emerging Applications for Z 7 Hexadecene

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes for Z-alkenes, including (Z)-7-Hexadecene, is a critical area of ongoing research. Traditional methods often involve stoichiometric waste or harsh conditions, prompting the exploration of more sustainable alternatives.

Photocatalytic and Metal-Free Approaches: Visible light-promoted photocatalytic E → Z isomerization under metal-free conditions offers a "green approach" to synthesizing Z-alkenes wur.nl. Further development in closed-loop photoreactor systems coupled with high-performance liquid chromatography (HPLC) aims to improve the efficiency and sustainability of these processes by enabling sample recycling researchgate.netepa.gov.

Iron-Catalyzed Synthesis: The use of affordable, non-toxic iron catalysts for Z-selective olefin synthesis presents a significant advancement. This method offers a sustainable alternative to conventional Wittig-type reactions, reducing waste and avoiding sensitive organometallic reagents nih.govoup.comfrontiersin.orgmdpi.com. Its ability to control site and Z-selectivity, coupled with its economic and environmental appeal, makes it a valuable emerging methodology oup.commdpi.com.

Molybdenum-Catalyzed Cross-Metathesis (CM): Sophisticated Z-selective CM reactions employing molybdenum catalysts have demonstrated high selectivity and yield for disubstituted alkenes. These processes are amenable to gram-scale operations, with reduced pressure being identified as a strategy to enhance stereoselectivity plos.orgresearchgate.net. This catalytic approach complements existing methods and is being investigated for complex molecule synthesis, including natural products researchgate.net.

Biocatalytic Pathways: Emerging research into biocatalytic routes using engineered microorganisms offers a sustainable alternative to petrochemical synthesis for long-chain unsaturated hydrocarbons dtic.milfrontiersin.orgunl.ptresearchgate.netmdpi.com. While specific applications for (Z)-7-Hexadecene are still under investigation, the principles of fatty acid conversion and hydrocarbon biosynthesis by microbes hold significant future potential.

Deeper Elucidation of Complex Biological Pathways and Ecological Functions

Understanding the precise roles of (Z)-7-Hexadecene in biological systems and ecosystems requires further in-depth investigation into its biosynthesis, metabolic fate, and ecological functions.

Biosynthetic Pathways: Organisms like cyanobacteria naturally produce unsaturated hydrocarbons through pathways such as the acyl-ACP reductase/aldehyde deformylating oxygenase (AAR/ADO) or olefin synthase (OLS) pathways researchgate.netplos.orgresearchgate.net. These hydrocarbons can serve diverse functions, including acting as waterproof waxes, insect pheromones, or microbial signaling molecules researchgate.net.

Ecological Roles and Metabolic Fate: The specific ecological functions of long-chain alkenes like (Z)-7-Hexadecene in microbial communities and broader ecosystems remain an active area of research frontiersin.orgclu-in.orgnih.govasm.orgnih.gov. Studies are ongoing to map their metabolic fate and involvement in processes such as nutrient cycling or intercellular signaling. The identification of (Z)-7-Hexadecene in plant extracts suggests potential endogenous roles or metabolic pathways researchgate.netmdpi.com. Furthermore, (Z)-7-Hexadecene has been identified as an aggregation-sex pheromone in certain beetle species, highlighting a specific ecological role in insect communication researchgate.net.

Hydrocarbon Degradation: Research continues to explore the complex microbial degradation pathways of unsaturated hydrocarbons, particularly in anaerobic environments, which is crucial for understanding global hydrocarbon cycling wur.nlfrontiersin.orgresearchgate.netclu-in.orgnih.govasm.orgnih.gov.

Advancements in Analytical Techniques for Trace Analysis and In Situ Characterization

The accurate identification and quantification of (Z)-7-Hexadecene, especially at trace levels and in complex matrices, necessitate advanced analytical methodologies. Distinguishing it from its geometric isomer, (E)-7-Hexadecene, is paramount for precise scientific investigation dtic.milmsu.eduramauniversity.ac.in.

Enhanced Chromatography and Mass Spectrometry: While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique, future research focuses on improving its sensitivity and selectivity for trace analysis and isomer differentiation. High-resolution GC-MS (HRMS) and GC-MS/MS are being employed to achieve greater precision chrom-china.comcdc.gov.

Emerging Spectroscopic Methods: Coherent Laser Control-Mass Spectrometry (CLC-MS) is an innovative technique that utilizes shaped femtosecond laser pulses to control molecular fragmentation and ionization. This method offers rapid (subsecond) identification and quantification of positional and geometric isomers, providing a significant advancement over traditional GC-MS for trace analysis msu.edu. In situ Fourier Transform Infrared (FTIR) spectroscopy is also utilized for characterizing adsorption phenomena nih.govoup.comarxiv.orgoup.com, while Nuclear Magnetic Resonance (NMR) spectroscopy remains crucial for detailed structural elucidation and isomer differentiation researchgate.netacs.org.

Applications in Ecologically Sound Pest Management Strategies (e.g., pheromone-based trapping systems)

(Z)-7-Hexadecene and related unsaturated hydrocarbons play a significant role in insect communication, presenting opportunities for developing environmentally friendly pest management strategies.

Semiochemical Roles: (Z)-7-Hexadecene has been identified as an aggregation-sex pheromone produced by male beetles of Susuacanga octoguttata, indicating its importance in insect behavior researchgate.net. Related Z-alkenes, along with their acetate (B1210297) and aldehyde derivatives, are recognized as insect sex pheromones used in integrated pest management (IPM) for monitoring, mating disruption, and trapping frontiersin.orgmdpi.comarxiv.orggoogle.commdpi.comuliege.beumn.educaltech.edudiva-portal.orggoogle.comup.ac.za. For example, blends of Z-alkenals have demonstrated attractiveness to parasitoids, and (Z)-7-hexadecenal has shown antimicrobial properties usda.govresearchgate.net.

Controlled Release Technologies: The efficacy of semiochemical-based pest control relies heavily on precise controlled-release technologies. Future research aims to optimize dispenser designs for specific release rates, ensuring attraction without confusion or repulsion of target insects google.comuliege.be.

Sustainable Pest Control: Semiochemicals offer a species-specific and low-toxicity alternative to broad-spectrum chemical pesticides, aligning with sustainable agriculture and environmental protection goals google.comuliege.be. Ongoing research focuses on refining pheromone blend ratios and exploring synergistic effects with other semiochemicals to enhance effectiveness epa.govmdpi.com.

Exploration of Bioremediation Potential related to Olefinic Hydrocarbons

The capacity of microorganisms to degrade hydrocarbons, including unsaturated compounds like (Z)-7-Hexadecene, presents opportunities for environmental remediation.

Microbial Degradation Pathways: A wide array of microorganisms can metabolize hydrocarbons under both aerobic and anaerobic conditions wur.nlfrontiersin.orgclu-in.orgnih.govasm.orgnih.gov. Aerobic bioremediation typically utilizes oxygen as an electron acceptor, converting hydrocarbons into less harmful substances such as carbon dioxide and water frontiersin.orgclu-in.org. Enhancing oxygen availability is a key strategy for successful aerobic bioremediation clu-in.org.

Bioremediation Strategies: Established bioremediation approaches include biostimulation, which involves enhancing the activity of native microbial populations by providing limiting nutrients or oxygen, and bioaugmentation, which introduces specialized hydrocarbon-degrading microorganisms mdpi.com.

Future Research Focus: While much research has focused on alkanes or complex hydrocarbon mixtures, future work can target the identification of specific microbial consortia and enzymes capable of efficiently degrading long-chain alkenes like (Z)-7-Hexadecene wur.nlfrontiersin.orgresearchgate.netclu-in.orgnih.govasm.orgnih.gov. The use of biosurfactants to increase the bioavailability of hydrophobic pollutants is also a promising area for accelerating biodegradation and improving remediation efficiency mdpi.com.

Compound List:

(Z)-7-Hexadecene

(E)-7-Hexadecene

(Z)-7-hexadecenal

(Z)-9-hexadecenal

(Z)-11-hexadecenal

(Z,Z)-7,11-hexadecadienyl acetate

(Z,E)-7,11-hexadecadienyl acetate

(Z)-2-Methyl-7-octadecene

(−)-disparlure

(+)-monachalure

(−)-monachalure

(Z)-7-heptacosene

(Z)-7-tetradecenyl acetate

(Z)-9-tetradecenyl acetate

(Z)-11-tetradecenyl acetate

(Z)-7-tetradecenyl acetate

(Z)-11-hexadecenyl acetate

(Z)-9-hexadecenyl acetate

(Z)-7-hexadecene, (Z)- (as listed in a chemical database entry)

(Z)-7-Hexadecen-1-yl acetate

(Z)-7-hexadecen-1-ol

(Z)-7-hexadecenal

Hexadecane

(E)-5-octadecene

Butanedioic acid

Phenol

Benzophenone

Q & A

Basic: How is (Z)-7-hexadecene identified in complex biological or environmental matrices using gas chromatography-mass spectrometry (GC-MS)?

Methodological Answer :

Identification requires a combination of retention index (RI) matching and spectral analysis. For example, in S. mahagoni leaf extracts, (Z)-7-hexadecene was characterized by comparing its RI (1477.20) and mass spectral fragmentation patterns (m/z 97 base peak) with reference databases . Researchers should use polar capillary columns (e.g., DB-5MS) and validate findings against synthetic standards to confirm stereochemistry. Discrepancies in RI values across studies (e.g., 1477.20 vs. 1689.76 in other matrices ) highlight the need for matrix-specific calibration.

Basic: What are effective quantification methods for (Z)-7-hexadecene in environmental samples, given its low volatility?

Methodological Answer :

Quantification often employs internal standards (e.g., deuterated alkenes) to correct for matrix effects. In firefighting foam analysis, solid-phase microextraction (SPME) coupled with GC-MS achieved a detection limit of 320 µg/L for (Z)-7-hexadecene . Calibration curves should be prepared in matrices mimicking the sample (e.g., aqueous vs. lipid-rich) to account for partitioning behavior. For trace-level detection, tandem MS (GC-MS/MS) improves sensitivity by reducing background noise .

Advanced: How can researchers optimize stereoselective synthesis of (Z)-7-hexadecene for isotopic labeling studies?

Methodological Answer :

Stereoselective synthesis typically employs Wittig or Shapiro reactions using zirconium or palladium catalysts to favor the (Z)-configuration . For isotopic labeling (e.g., ²H or ¹³C), researchers should use deuterated reagents (e.g., D₂O in hydrolysis steps) and monitor isomer purity via nuclear magnetic resonance (NMR) (e.g., ¹H NMR coupling constants for olefinic protons). Challenges include minimizing (E)-isomer formation, which requires precise control of reaction temperature and solvent polarity .

Advanced: How should researchers resolve contradictions in reported bioactivity data for (Z)-7-hexadecene across studies?

Methodological Answer :

Contradictions may arise from differences in sample purity, isomer ratios, or biological assay conditions. For example, antimicrobial activity in plant extracts could be conflated with co-eluting compounds like imidazole derivatives. To address this:

Validate compound purity using orthogonal methods (e.g., HPLC-UV vs. GC-MS).

Replicate assays with synthetic (Z)-7-hexadecene to isolate its effects.

Report stereochemical composition rigorously, as (E)-isomers may exhibit divergent bioactivity .

Advanced: What experimental strategies are recommended for studying the environmental degradation pathways of (Z)-7-hexadecene?

Methodological Answer :

Controlled photolysis or microbial degradation studies can elucidate pathways. For example:

- Photolysis : Expose (Z)-7-hexadecene to UV light (254 nm) in a photoreactor and monitor degradation products (e.g., epoxides or ketones) via GC-MS .

- Biodegradation : Use soil microcosms spiked with ¹⁴C-labeled (Z)-7-hexadecene to track mineralization rates and metabolite formation .

Data interpretation should account for isomerization during degradation, which can be quantified using chiral columns.

Advanced: How can computational chemistry complement experimental data on (Z)-7-hexadecene’s physicochemical properties?

Methodological Answer :

Density functional theory (DFT) calculations predict properties like logP (octanol-water partition coefficient) and vapor pressure, which are critical for environmental fate modeling. For instance, DFT-optimized structures of (Z)-7-hexadecene reveal a bent conformation that influences its solubility and reactivity compared to the (E)-isomer . Pair computational results with experimental data (e.g., experimental logP vs. predicted) to validate models and refine parameters for QSAR studies.

Advanced: What strategies ensure reproducibility in extracting (Z)-7-hexadecene from plant materials?

Methodological Answer :

Reproducibility requires standardized protocols:

Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) for lipid-soluble compounds .

Cleanup : Remove co-extractives (e.g., chlorophyll) using silica gel chromatography.

Validation : Compare yields across multiple extraction cycles and plant batches. Document seasonal variability in (Z)-7-hexadecene content, as seen in S. mahagoni (14.41% in one batch vs. lower in others) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.